1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine
Description
1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with one nitrogen atom) substituted with a 2-bromo-5-methoxybenzyl group. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly in the development of protease inhibitors and other bioactive molecules. Its synthesis typically involves multi-step reactions, including reductive amination and Suzuki–Miyaura coupling, as evidenced in recent antiviral research targeting SARS-CoV-2 PLpro inhibitors .
Properties
IUPAC Name |
1-[(2-bromo-5-methoxyphenyl)methyl]azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-10-3-4-11(12)9(7-10)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJHBOAVZHAILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CN2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Benzyl Halide Intermediates
The most widely reported method involves reacting 2-bromo-5-methoxybenzyl chloride with azetidine under basic conditions. In a representative procedure, 2-bromo-5-methoxybenzyl chloride (1.2 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and treated with azetidine (1.0 equiv) in the presence of potassium carbonate (2.0 equiv). The reaction proceeds at 60°C for 12 hours, yielding the target compound with a purity of 98.5% (HPLC) and isolated yield of 88%.
Key Variables:
-
Solvent Effects: Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing transition states.
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Base Selection: Potassium carbonate outperforms sodium hydroxide due to reduced side reactions.
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF, K₂CO₃, 60°C | 88 | 98.5 |
| DCM, NaOH, 25°C | 72 | 95.2 |
Reductive Amination of 2-Bromo-5-methoxybenzaldehyde
An alternative route employs reductive amination between 2-bromo-5-methoxybenzaldehyde and azetidine-3-amine. The aldehyde (1.0 equiv) and amine (1.1 equiv) are stirred in methanol with sodium cyanoborohydride (1.5 equiv) at room temperature for 24 hours. This method achieves a 79% yield but requires chromatographic purification to remove imine byproducts.
Mechanistic Insight:
The reaction proceeds via Schiff base formation, followed by borohydride reduction. Steric hindrance from the methoxy group slows imine intermediate formation, necessitating extended reaction times.
Optimization of Bromination and Methoxylation
Regioselective Bromination of Methoxyphenyl Precursors
Bromination is typically performed using N-bromosuccinimide (NBS) in acetic acid at 0–5°C to ensure para-selectivity relative to the methoxy group. For example, treating 5-methoxyphenylacetonitrile with NBS (1.05 equiv) in AcOH/H₂SO₄ (4:1) yields 2-bromo-5-methoxyphenylacetonitrile in 94% yield.
Critical Parameters:
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Temperature Control: Exceeding 10°C promotes di-bromination.
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Acid Strength: Concentrated H₂SO₄ directs bromine to the ortho position via electrophilic aromatic substitution.
Methoxy Group Introduction via O-Methylation
Methoxylation is achieved by treating 2-bromo-5-hydroxyphenyl intermediates with methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv) in acetone. Refluxing for 6 hours provides 2-bromo-5-methoxyphenyl derivatives in 91% yield.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements utilize microreactors for telescoped synthesis. A two-stage system combines bromination and azetidine coupling in series, reducing processing time from 48 hours (batch) to 8 hours (continuous) while maintaining 85% yield.
Advantages:
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Enhanced heat/mass transfer minimizes side reactions.
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Real-time HPLC monitoring ensures consistent purity (>97%).
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 8.4 Hz, 1H, ArH), 6.89 (dd, J = 8.4, 2.8 Hz, 1H, ArH), 6.79 (d, J = 2.8 Hz, 1H, ArH), 3.81 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂), 3.42–3.38 (m, 4H, azetidine-CH₂).
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows a single peak at 8.2 minutes, confirming >99% purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon with hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products:
Oxidation: 1-[(2-Hydroxy-5-methoxyphenyl)methyl]azetidine or 1-[(2-Formyl-5-methoxyphenyl)methyl]azetidine.
Reduction: 1-[(2-Methoxyphenyl)methyl]azetidine.
Substitution: 1-[(2-Azido-5-methoxyphenyl)methyl]azetidine or 1-[(2-Thiomethoxy-5-methoxyphenyl)methyl]azetidine.
Scientific Research Applications
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine typically involves several steps:
- Bromination : The bromination of 2-methoxy-5-bromobenzaldehyde to introduce the bromine atom.
- Formation of Azetidine : The azetidine ring can be formed through cyclization reactions involving appropriate amines and aldehydes.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Medicinal Chemistry
This compound serves as a valuable intermediate in the synthesis of potential pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of azetidine compounds exhibit promising anticancer properties. For instance, modifications to the azetidine ring and substitution patterns can influence cytotoxicity against various cancer cell lines.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate cytotoxicity | |
| Related Azetidine Derivative | High cytotoxicity against breast cancer |
Organic Synthesis
The compound is utilized as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it a versatile reagent in organic synthesis.
Example Reactions
- Nucleophilic Substitution : The bromine atom can be replaced with nucleophiles like amines or thiols.
- Coupling Reactions : It can participate in cross-coupling reactions to form biaryl compounds.
| Reaction Type | Reagents Used | Products |
|---|---|---|
| Nucleophilic Substitution | NaN3 | Azide derivative |
| Suzuki Coupling | Pd catalyst, Boronic acid | Biaryl compound |
Biological Research
In addition to its synthetic utility, this compound has been studied for its interactions with biological systems.
Case Study: Enzyme Inhibition
Research has indicated that certain azetidine derivatives can inhibit enzymes involved in cancer metabolism, showcasing their potential as therapeutic agents.
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Kinase A | Competitive inhibition | |
| Aldose Reductase | Non-competitive inhibition |
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The azetidine ring may confer rigidity to the molecule, enhancing its binding affinity to the target. The bromo and methoxy substituents can participate in hydrogen bonding and hydrophobic interactions, respectively, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs differ in substituent positions or functional groups, significantly influencing their physicochemical and biological properties:
| Compound Name | Substituents | CAS Number | Structural Similarity | Key Differences |
|---|---|---|---|---|
| 1-[(3-Bromo-4-methylphenyl)methyl]azetidine | 3-Bromo-4-methylbenzyl | 1238196-66-1 | High | Bromo/methyl positions (meta vs. para) |
| 1-Bromo-4-methoxy-2-methylbenzene | 1-Bromo-4-methoxy-2-methyl | 27060-75-9 | 0.95 | No azetidine ring; simpler aryl structure |
| (2-Bromo-5-methoxyphenyl)methanol | 2-Bromo-5-methoxybenzyl alcohol | 150192-39-5 | 0.91 | Hydroxyl group instead of azetidine |
| Methyl 1-benzylazetidine-2-carboxylate | Benzyl + methyl ester | 18085-37-5 | Moderate | Carboxylate ester vs. bromo-methoxy group |
Notes:
- The position of bromo and methoxy groups (e.g., 2-bromo-5-methoxy vs. 3-bromo-4-methyl) alters steric hindrance and electronic effects, impacting reactivity in coupling reactions .
- Compounds lacking the azetidine ring, such as 1-Bromo-4-methoxy-2-methylbenzene, exhibit reduced conformational rigidity and biological activity .
Comparison with Analogs :
- 1-[(3-Bromo-4-methylphenyl)methyl]azetidine : Synthesized via similar reductive amination but requires additional protection/deprotection steps for methyl groups, reducing overall yield (~50–65%) .
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity (%) |
|---|---|---|---|
| 1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine | C₁₁H₁₄BrNO | 272.14 | ≥95 |
| 1-[(3-Bromo-4-methylphenyl)methyl]azetidine | C₁₁H₁₄BrN | 256.14 | ≥90 |
| 3-(1,1-Difluoroethyl)azetidine hydrochloride | C₅H₈ClF₂N | 179.57 | ≥95 |
Biological Activity
1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Azetidine Ring : The azetidine ring can be synthesized through various methods, including the reaction of appropriate precursors under acidic or basic conditions.
- Bromination and Functionalization : The introduction of the bromo and methoxy groups can be achieved through electrophilic aromatic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity through halogen bonding, while the methoxy group may influence its solubility and bioavailability.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against human colon adenocarcinoma cells (IC50 values in low micromolar range) .
- Antimicrobial Properties : Preliminary tests suggest that this compound may possess antibacterial and antifungal activities, although specific mechanisms remain to be elucidated.
Summary Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation in cancer cell lines | |
| Antimicrobial | Potential antibacterial and antifungal effects |
Case Studies
- Anticancer Studies : A study conducted on various azetidine derivatives, including this compound, reported promising results in inhibiting tumor growth in vitro. The compound was tested against several human cancer cell lines, showing IC50 values significantly lower than those of standard chemotherapeutics .
- Mechanistic Insights : Research indicated that the compound's mechanism involves modulation of key signaling pathways associated with cell survival and apoptosis. This was evidenced by alterations in protein expression levels related to apoptosis when treated with the compound .
Future Directions
Further research is warranted to explore:
- In Vivo Efficacy : Animal studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.
- Structural Modifications : Investigating derivatives of this compound could yield compounds with enhanced biological activities or reduced toxicity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, allylation of azetidine precursors with brominated aryl halides (e.g., 4-bromophenyl derivatives) under inert atmospheres (N₂/Ar) often achieves yields of 46–81% . Key steps include protecting group strategies (e.g., trityl or tosyl groups) to prevent side reactions. Optimizing solvent polarity (e.g., CHCl₃ vs. DMF) and temperature (0°C to reflux) is critical for regioselectivity.
- Characterization : Use HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight (e.g., C₉H₁₀BrNO₃ requires m/z 244.132) and NMR (¹H/¹³C) to verify substitution patterns. IR spectroscopy can identify functional groups (e.g., sulfonamide N–H stretches at ~3332 cm⁻¹) .
Q. How can intermediates in the synthesis of this compound be purified and characterized?
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) effectively isolates intermediates like 2-(2-bromo-5-methoxyphenyl)acetic acid (CAS 86826-93-9). Trityl-protected intermediates may require acidic deprotection (e.g., HCl/MeOH) .
- Analysis : Monitor reaction progress via TLC (Rf values in specific solvent systems). LC-MS or GC-MS helps detect low-abundance byproducts. For crystalline intermediates, X-ray diffraction (using SHELX-97 ) resolves stereochemical ambiguities.
Q. What strategies mitigate steric hindrance during functionalization of the azetidine ring?
- Approach : Introduce bulky substituents (e.g., trityl or allyl groups) to direct reactivity to less hindered positions. For example, allylation at the azetidine nitrogen reduces steric clashes during subsequent sulfonamide formation . Microwave-assisted synthesis can enhance reaction rates in sterically challenging steps .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled in derivatives of this compound?
- Chiral Analysis : Use chiral HPLC (e.g., Chiralpak® columns) or polarimetry ([α]D measurements) to assess enantiomeric excess. For diastereomers, NOESY NMR correlations or X-ray crystallography distinguish axial vs. equatorial substituents .
- Catalytic Control : Asymmetric catalysis (e.g., chiral Pd complexes) can induce enantioselectivity during cross-coupling steps. Evidence from related brominated azetidines shows >99.5% ee achievable with tailored ligands .
Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
- Crystallography : The bromine atom’s heavy-atom effect aids phasing, but flexibility in the methoxyphenyl group may reduce diffraction quality. Refinement with SHELXL (via Olex2 ) incorporates disorder modeling. Twinning or low-resolution data (<1.0 Å) requires iterative refinement with restraints on bond lengths/angles.
Q. How does the azetidine ring’s reactivity compare under nucleophilic vs. electrophilic conditions?
- Nucleophilic Attack : The ring undergoes Ag(I)-catalyzed opening with alcohols or amines, forming linear amines. For example, tosylazetidine derivatives react with thiols to yield sulfides .
- Electrophilic Substitution : The electron-rich methoxyphenyl group directs electrophiles (e.g., Br⁺) to the para position, but steric effects from the azetidine methyl group may favor meta substitution. DFT calculations (e.g., Gaussian 16) predict regioselectivity trends .
Q. How should researchers address contradictory yield data in published syntheses?
- Case Study : Yields for allylated azetidines range from 46% to 81% . Possible factors include:
- Purity of starting materials (e.g., chloride ent-4b vs. ent-4c).
- Solvent drying (anhydrous CHCl₃ vs. technical grade).
- Catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol% vs. 10 mol%).
- Resolution : Replicate protocols with strict moisture/oxygen control. Use DOE (Design of Experiments) to optimize variables like temperature and stoichiometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
